molecular formula C12H15NO3 B14408029 Methyl (3R,4R)-2-methyl-3-phenyl-1,2-oxazolidine-4-carboxylate CAS No. 87190-49-6

Methyl (3R,4R)-2-methyl-3-phenyl-1,2-oxazolidine-4-carboxylate

Cat. No.: B14408029
CAS No.: 87190-49-6
M. Wt: 221.25 g/mol
InChI Key: ZVXQJPGNUMOGEH-QWRGUYRKSA-N
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Description

Methyl (3R,4R)-2-methyl-3-phenyl-1,2-oxazolidine-4-carboxylate is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its oxazolidine ring, which is a five-membered ring containing both nitrogen and oxygen atoms. The presence of chiral centers at the 3rd and 4th positions of the oxazolidine ring makes it an interesting subject for stereochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3R,4R)-2-methyl-3-phenyl-1,2-oxazolidine-4-carboxylate typically involves the cyclization of appropriate amino alcohols with esters or acids. One common method includes the reaction of ®-phenylglycinol with methyl chloroformate under basic conditions to form the oxazolidine ring. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high stereoselectivity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts, such as Lewis acids, can enhance the reaction rate and selectivity. Purification is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl (3R,4R)-2-methyl-3-phenyl-1,2-oxazolidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can yield amino alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products

    Oxidation: Oxazolidinones

    Reduction: Amino alcohols

    Substitution: Substituted oxazolidines

Scientific Research Applications

Methyl (3R,4R)-2-methyl-3-phenyl-1,2-oxazolidine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in asymmetric synthesis.

    Biology: Studied for its potential as a bioactive molecule in enzyme inhibition.

    Medicine: Investigated for its role in drug development, particularly in the synthesis of antibiotics.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl (3R,4R)-2-methyl-3-phenyl-1,2-oxazolidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes. The oxazolidine ring can mimic the transition state of enzyme-catalyzed reactions, thereby inhibiting enzyme activity. This inhibition can occur through competitive binding at the active site or allosteric modulation.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (3R,4S)-2-methyl-3-phenyl-1,2-oxazolidine-4-carboxylate
  • Methyl (3S,4R)-2-methyl-3-phenyl-1,2-oxazolidine-4-carboxylate
  • Methyl (3S,4S)-2-methyl-3-phenyl-1,2-oxazolidine-4-carboxylate

Uniqueness

Methyl (3R,4R)-2-methyl-3-phenyl-1,2-oxazolidine-4-carboxylate is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its chiral centers allow for selective interactions with biological molecules, making it a valuable compound in stereoselective synthesis and drug development.

Properties

CAS No.

87190-49-6

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

methyl (3R,4R)-2-methyl-3-phenyl-1,2-oxazolidine-4-carboxylate

InChI

InChI=1S/C12H15NO3/c1-13-11(9-6-4-3-5-7-9)10(8-16-13)12(14)15-2/h3-7,10-11H,8H2,1-2H3/t10-,11-/m0/s1

InChI Key

ZVXQJPGNUMOGEH-QWRGUYRKSA-N

Isomeric SMILES

CN1[C@H]([C@H](CO1)C(=O)OC)C2=CC=CC=C2

Canonical SMILES

CN1C(C(CO1)C(=O)OC)C2=CC=CC=C2

Origin of Product

United States

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